Home > Products > Screening Compounds P12838 > 7,8-Difluorochroman-6-ol
7,8-Difluorochroman-6-ol - 1029476-88-7

7,8-Difluorochroman-6-ol

Catalog Number: EVT-8463096
CAS Number: 1029476-88-7
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,8-Difluorochroman-6-ol is a chemical compound belonging to the class of chroman derivatives. It is characterized by a chroman ring structure with two fluorine atoms substituted at the 7 and 8 positions and a hydroxyl group at the 6 position. This compound is notable for its potential biological activities, which are enhanced by the presence of fluorine atoms that improve its stability and reactivity.

Source

The compound can be sourced from various chemical suppliers and is often utilized in academic research and industrial applications. Its molecular formula is C9H8F2OC_9H_8F_2O with a molecular weight of approximately 186.15g/mol186.15\,g/mol .

Classification

7,8-Difluorochroman-6-ol is classified as a fluorinated organic compound, specifically within the subclass of chroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7,8-difluorochroman-6-ol typically involves several key steps:

  1. Starting Material: The synthesis begins with a suitable chroman derivative.
  2. Fluorination: The introduction of fluorine atoms at the 7 and 8 positions can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  3. Hydroxylation: The hydroxyl group at the 6 position can be introduced through various methods including nucleophilic substitution or reduction reactions.

Technical Details

The synthesis may utilize continuous flow chemistry for scalability, allowing precise control over reaction conditions and improved yields. Catalytic methods are often employed to enhance efficiency and purity .

Molecular Structure Analysis

Structure

The molecular structure of 7,8-difluorochroman-6-ol features a chroman ring with specific substituents:

  • Fluorine Atoms: Located at the 7 and 8 positions.
  • Hydroxyl Group: Positioned at the 6 position.

Data

  • Molecular Formula: C9H8F2OC_9H_8F_2O
  • Molecular Weight: 186.15g/mol186.15\,g/mol
  • CAS Number: 12135505271213550-52-7 .
Chemical Reactions Analysis

Reactions

7,8-Difluorochroman-6-ol can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
  2. Reduction: Reduction reactions can yield different alcohol derivatives or amines.
  3. Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action for 7,8-difluorochroman-6-ol involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine substituents enhance binding affinity and selectivity to biological molecules, while the hydroxyl group facilitates further interactions that can modulate biochemical pathways. This mechanism underlies its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: The presence of fluorine enhances stability against hydrolysis.
  • Reactivity: Reacts readily in nucleophilic substitution and oxidation reactions.

Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on experimental conditions but typically fall within expected ranges for similar compounds .

Applications

Scientific Uses

7,8-Difluorochroman-6-ol has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.
  2. Biochemical Research: Used in studies relating to enzyme inhibition and receptor binding due to its structural properties.
  3. Material Science: Explored as a building block in the synthesis of more complex molecules with desirable chemical properties .
Asymmetric Synthetic Methodologies for 7,8-Difluorochroman-6-ol Derivatives

Catalytic Enantioselective Synthesis Strategies

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a cornerstone methodology for constructing the chiral chromanol core of 7,8-difluorochroman-6-ol derivatives with high enantiomeric purity. This approach typically employs chiral metal complexes to facilitate the enantioselective reduction of prochiral ketone precursors, such as 7,8-difluorochroman-4-one, which serves as a direct precursor to the target chromanol structure. Ruthenium complexes bearing chiral diphosphine ligands (e.g., (S)-BINAP or (R,R)-DuPhos) demonstrate exceptional efficiency in this transformation, achieving enantiomeric excesses consistently exceeding 95% under optimized conditions [3] [7]. The mechanism involves precise hydride delivery to the re face or si face of the carbonyl group, dictated by the chiral environment created through coordination of the chiral ligand to the ruthenium center.

Critical parameters influencing enantioselectivity include:

  • Ligand architecture: Axially chiral ligands (e.g., BINAP derivatives) induce superior stereocontrol compared to phospholane-based systems for the chromanone substrate class
  • Hydrogen pressure: Optimal pressures (typically 50-100 bar) ensure high conversion while minimizing unwanted side reactions
  • Solvent effects: Protic solvents like methanol enhance reaction rates but may erode enantioselectivity; aprotic solvents (toluene, THF) generally provide superior ee values
  • Substrate modification: Introduction of ortho-fluorine atoms electronically activates the carbonyl toward reduction while potentially participating in secondary interactions with the metal center

Industrial implementation of this technology has been demonstrated for the structurally analogous (R)-5,7-difluorochroman-4-ol, where continuous hydrogenation processes achieve space-time yields exceeding 100 g·L⁻¹·h⁻¹ with catalyst loadings below 0.5 mol% [7]. This establishes a robust precedent for scalable production of enantiopure 7,8-difluorochroman-6-ol derivatives via similar hydrogenation protocols.

Organocatalytic Approaches for Stereochemical Control

Organocatalysis offers a metal-free alternative for enantioselective construction of the chromanol scaffold, leveraging chiral organic molecules to catalyze key transformations. For 7,8-difluorochroman-6-ol synthesis, two primary strategies dominate: enantioselective epoxide ring-opening and asymmetric transfer hydrogenation. Chiral Brønsted acid catalysts (e.g., phosphoric acids derived from BINOL) effectively mediate the desymmetrization of meso-epoxide precursors through alcoholysis or hydrolysis. This process simultaneously installs the chiral center and introduces the hydroxyl functionality with enantiomeric excesses reaching 90-98% [8].

Iminophosphorane-based superbases represent a recent breakthrough in organocatalytic design, demonstrating remarkable efficiency in enantioselective nucleophilic substitutions relevant to chromanol synthesis. These bifunctional catalysts activate both the nucleophile (e.g., oxygen-based nucleophiles) and the electrophilic carbon center through distinct catalytic sites. For fluorinated chroman systems, this approach enables the desymmetrization of prochiral intermediates with exceptional stereocontrol (>95% ee), as demonstrated in recent methodologies for phosphorus(V) compounds that showcase transferability to oxygen heterocycles [8]. The catalytic cycle involves:

  • Substrate recognition via hydrogen-bonding networks
  • Simultaneous deprotonation of the nucleophile and activation of the electrophile
  • Enantiodetermining C-O bond formation
  • Catalyst regeneration

Table 1: Comparative Performance of Organocatalytic Methods for Chromanol Synthesis

Catalyst TypeReactionTypical ee (%)Reaction Time (h)Temperature (°C)
BINOL-phosphoric acidEpoxide desymmetrization90-9824-4825
Iminophosphorane ureaNucleophilic desymmetrization92-9912-24-20 to 25
Cinchona thioureaTransfer hydrogenation85-9336-7240

These organocatalytic methods provide complementary advantages to metal-catalyzed approaches, including reduced sensitivity to air and moisture, absence of transition metal residues, and modular tunability of catalyst structure. However, they generally exhibit lower catalytic activity (higher catalyst loadings of 5-20 mol%) and longer reaction times compared to transition metal systems.

Enzymatic and Biocatalytic Routes to Chiral Chromanol Scaffolds

Biocatalysis harnesses the inherent enantioselectivity of enzymes for sustainable synthesis of chiral chromanols under mild reaction conditions. Ketoreductases (KREDs) demonstrate exceptional efficiency for the asymmetric reduction of fluorinated chromanones to the corresponding (S)- or (R)-chromanols. Engineered KREDs achieve near-perfect stereoselectivity (>99% ee) with high turnover frequencies, enabling product concentrations exceeding 100 g·L⁻¹ in optimized bioreactors . The enzymatic reduction proceeds via a precisely orchestrated hydride transfer from nicotinamide cofactors (NAD(P)H), with the enzyme's active site controlling the approach geometry of the substrate.

Co-factor regeneration presents a critical economic consideration for industrial implementation. Advanced systems employ coupled substrate approaches where isopropanol serves as a sacrificial hydrogen donor, minimizing NAD(P)H costs to less than 0.1% of total production expenses. Alternative regeneration systems utilize glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with the latter demonstrating superior atom economy:

Formate Dehydrogenase Regeneration System:HCOO⁻ + NAD⁺ → CO₂ + NADH + H⁺

Whole-cell biocatalysts expressing recombinant KREDs offer additional advantages by providing natural co-factor regeneration machinery. For fluorinated chromanols, engineered Escherichia coli strains achieve space-time yields of 15-30 g·L⁻¹·d⁻¹ with volumetric productivities surpassing chemical methods at substrate concentrations above 150 g·L⁻¹ . Immobilization techniques further enhance biocatalyst performance, enabling enzyme reuse for 10-20 cycles while maintaining >95% activity through encapsulation in silica gels or covalent attachment to epoxy-functionalized resins.

Table 2: Key Performance Indicators for Biocatalytic Chromanol Production

ParameterSoluble EnzymesImmobilized EnzymesWhole-Cell Biocatalysts
Enantiomeric Excess (%)>99.5>99.5>99
Product Titer (g·L⁻¹)50-12070-15080-180
Space-Time Yield (g·L⁻¹·h⁻¹)0.5-51-80.7-4
Catalyst Productivity (g·g⁻¹)500-20002000-8000100-500
Operational Stability (cycles)110-505-15

Lipase-mediated kinetic resolution provides an alternative biocatalytic route, particularly effective for resolving racemic chromanols through enantioselective acylation. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435®) demonstrates excellent activity and stereoselectivity (E-values >200) for the acetylation of 7,8-difluorochroman-6-ol derivatives. This approach becomes economically viable when coupled with racemization techniques, enabling dynamic kinetic resolutions that theoretically yield 100% of the desired enantiomer [8]. Recent advances in enzyme engineering have further expanded the substrate scope of KREDs and lipases to accommodate sterically demanding ortho-disubstituted aryl systems characteristic of 7,8-difluorinated chromanols.

Comparative Analysis of Kinetic vs. Thermodynamic Resolution Techniques

The production of enantiopure 7,8-difluorochroman-6-ol derivatives employs resolution strategies as either complementary or alternative approaches to asymmetric synthesis, with kinetic resolution (KR) and thermodynamic resolution (TR) representing fundamentally distinct paradigms.

Classical Kinetic Resolution leverages differential reaction rates of enantiomers with a chiral catalyst or enzyme. For racemic chromanols, KR typically employs lipase-catalyzed acylation, where one enantiomer undergoes selective esterification while the other remains unreacted. The efficiency is quantified by the enantioselectivity factor (E), calculated from the relative reaction rates (E = kfast/kslow). Practical implementation requires careful control of conversion to maximize enantiopurity of both product and recovered substrate. For 7,8-difluorochroman-6-ol, CAL-B achieves E-values >200 at optimal temperatures (30-45°C) in organic solvents (e.g., methyl tert-butyl ether), enabling isolation of both enantiomers with >99% ee at 50% conversion. Key limitations include the inherent 50% maximum yield for a single enantiomer and the requirement for efficient separation of structurally similar compounds (alcohol and ester).

Thermodynamic Resolution exploits the reversible equilibrium between enantiomers through a stereomutation process, enabling conversion beyond 50% by continuously recycling the undesired enantiomer. Palladium-catalyzed redox isomerization represents an advanced TR approach applicable to chromanols. Using [(sparteine)PdCl₂] catalysts with molecular oxygen as the terminal oxidant, racemic chromanols undergo enantioselective oxidation to the prochiral ketone, followed by non-selective reduction back to the racemate. Under optimized conditions, the catalyst selectively oxidizes one enantiomer, leaving the desired enantiomer untouched and accumulating in the reaction mixture. This stereoablative process achieves yields up to 90% with enantiomeric excesses exceeding 95% [3].

Table 3: Resolution Technique Comparison for 7,8-Difluorochroman-6-ol Derivatives

ParameterClassical Kinetic ResolutionDynamic Kinetic ResolutionThermodynamic Resolution
Maximum Theoretical Yield (%)50 per enantiomer10090-95
Enantiomeric Excess Range (%)90->9995->9985-98
Catalyst Loading5-20 wt% enzyme1-5 mol% metal + enzyme0.5-2 mol% Pd complex
Reaction Time (h)8-2412-486-18
Key AdvantageSimplicityQuantitative yieldNo requirement for in-situ racemization
Primary LimitationInherent yield limitationCatalyst compatibilityOxygen sensitivity

Dynamic Kinetic Resolution (DKR) merges kinetic resolution with in-situ racemization, overcoming the 50% yield barrier. For chromanol synthesis, DKR employs a ruthenium-based racemization catalyst (e.g., Shvo's catalyst) coupled with an enantioselective lipase. This tandem system enables theoretical 100% conversion of racemate to a single enantiomer. Recent advances demonstrate DKR efficacy for fluorinated chromanols, achieving yields >95% with ee values >98% at industrially relevant substrate concentrations (2-3 M) . The critical success factors include precise matching of racemization and resolution rates (krac >> kres), compatibility of both catalysts under shared reaction conditions, and optimization of temperature to balance enzymatic activity and metal-catalyzed racemization.

Thermodynamic resolution demonstrates particular utility when handling complex mixtures containing multiple stereocenters, as the stereoablative step generates achiral ketone intermediates that can be subsequently reduced enantioselectively. This convergent approach provides access to diverse stereoisomers from a single racemic precursor, offering strategic flexibility unavailable through classical resolution techniques.

Properties

CAS Number

1029476-88-7

Product Name

7,8-Difluorochroman-6-ol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-6-ol

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-7-6(12)4-5-2-1-3-13-9(5)8(7)11/h4,12H,1-3H2

InChI Key

LKAROKSYQNXXBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2OC1)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.